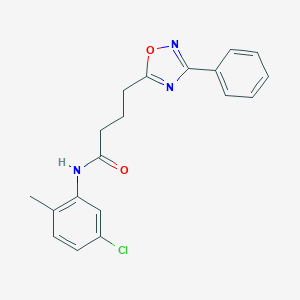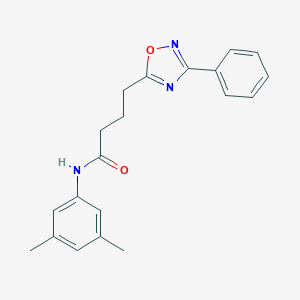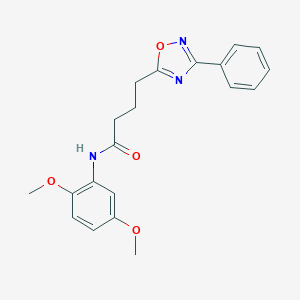![molecular formula C21H17N5O3S2 B277586 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as OTS964, is a novel and potent inhibitor of the serine/threonine kinase, TOPK (T-LAK cell-originated protein kinase). TOPK is a promising target for cancer therapy due to its overexpression in various types of cancers and its role in promoting tumorigenesis, invasion, and metastasis.
Mechanism Of Action
OTS964 inhibits the activity of TOPK by binding to its ATP-binding site. TOPK is a protein kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression of TOPK has been linked to the development and progression of various types of cancers. Inhibition of TOPK by OTS964 leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
OTS964 has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. OTS964 has minimal toxicity to normal cells and tissues. It has also been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Advantages And Limitations For Lab Experiments
OTS964 is a potent and selective inhibitor of TOPK, making it a valuable tool for studying the role of TOPK in cancer biology. However, it is important to note that OTS964 has poor solubility in water, which can limit its use in some experiments. In addition, OTS964 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the study of OTS964. First, more preclinical studies are needed to further investigate the anti-cancer properties of OTS964 in various types of cancers. Second, the development of more soluble analogs of OTS964 could expand its use in experiments. Third, clinical trials are needed to evaluate the safety and efficacy of OTS964 in humans. Fourth, the combination of OTS964 with other anti-cancer therapies, such as chemotherapy and immunotherapy, could enhance its anti-cancer effects. Finally, the identification of biomarkers that predict the response to OTS964 could improve patient selection for treatment.
Synthesis Methods
OTS964 was first synthesized by researchers at the University of Tokyo in 2012. The synthesis involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-oxo-2-phenylethyl bromide to form 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid to form OTS964.
Scientific Research Applications
OTS964 has been extensively studied for its anti-cancer properties. It has shown promising results in preclinical studies in various types of cancers, including breast, lung, colorectal, and pancreatic cancer. OTS964 has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
Product Name |
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molecular Formula |
C21H17N5O3S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H17N5O3S2/c27-17(14-6-2-1-3-7-14)12-30-21-25-24-20(31-21)23-18(28)10-11-26-13-22-16-9-5-4-8-15(16)19(26)29/h1-9,13H,10-12H2,(H,23,24,28) |
InChI Key |
RPHPNLGCJWRCOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)

